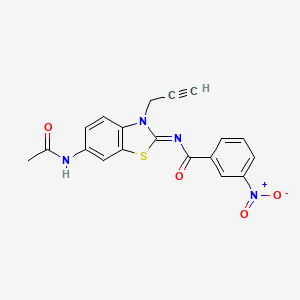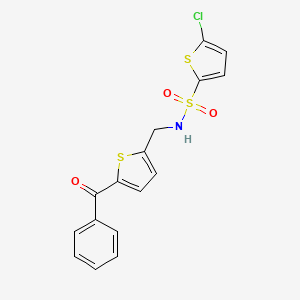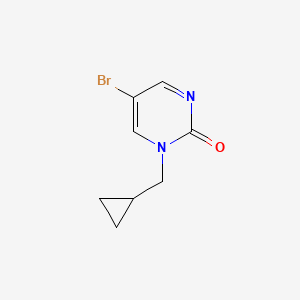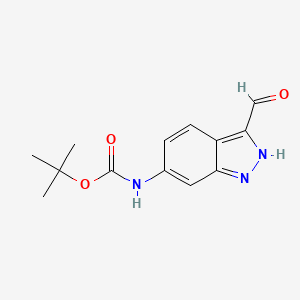
6-Cyclobutylpyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclobutylpyridine-3-carbaldehyde is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of 6-Cyclobutylpyridine-3-carbaldehyde, there are studies on the synthesis of related compounds. For instance, a study on Pyridinecarboxaldehydes discusses the structural, energetic, and vibrational properties of monosubstituted pyridines, where one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety . Another study discusses retrosynthetic analysis of Grignard products, which could potentially be relevant .Aplicaciones Científicas De Investigación
Health and Medicine
6-Cyclobutylpyridine-3-carbaldehyde: is utilized in the pharmaceutical industry as a precursor for synthesizing various compounds. Its structure is pivotal in the development of drugs that can interact with biological systems, potentially leading to treatments for diseases. For instance, it can be used to create molecules that target specific receptors or enzymes within the body .
Material Science
In material science, this compound serves as a building block for creating polymers with specific electronic and optical properties. These polymers can be used in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, which are essential for energy-efficient technologies .
Energy
The unique properties of 6-Cyclobutylpyridine-3-carbaldehyde make it suitable for research in energy applications. It can be involved in the synthesis of materials for energy storage and conversion, contributing to the development of more efficient batteries and solar cells .
Environmental Science
This compound may also find applications in environmental science, particularly in the synthesis of materials that can aid in pollution control and waste management. It could be used to create catalysts that help in breaking down harmful substances or in the development of sensors for monitoring environmental pollutants .
Food Science
In the realm of food science, 6-Cyclobutylpyridine-3-carbaldehyde could be used to enhance the properties of food packaging materials, making them more resistant to environmental factors and extending the shelf life of food products .
Biotechnology
Biotechnological applications might include the use of this compound in the development of bio-based materials or as a part of systems within synthetic biology frameworks. It could play a role in creating more efficient enzymes or other biological agents used in various industrial processes .
Nanotechnology
The compound’s potential in nanotechnology could be explored in the creation of nano-sized materials with specific functions, such as drug delivery systems or nano-catalysts for chemical reactions, enhancing the precision and efficiency of these processes .
Pharmaceuticals
6-Cyclobutylpyridine-3-carbaldehyde: is a valuable compound in the pharmaceutical industry for the development of new medicinal drugs. It can be used to synthesize active pharmaceutical ingredients (APIs) that require a pyridine moiety as a core structure, which is common in many therapeutic agents .
Safety and Hazards
Propiedades
IUPAC Name |
6-cyclobutylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-7-8-4-5-10(11-6-8)9-2-1-3-9/h4-7,9H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRLBIVXKCCORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(benzo[d]thiazole-6-carboxamido)-4-methylthiazole-5-carboxylate](/img/structure/B2884411.png)

![[2,4'-Bi-2H-pyran]-4-ol, octahydro-](/img/structure/B2884416.png)

![3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2884418.png)




![N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B2884429.png)


![N-(3-methoxypropyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2884432.png)
![6-Acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2884433.png)